molecular formula C13H21NO3 B12855142 Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester

Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester

Cat. No.: B12855142
M. Wt: 239.31 g/mol
InChI Key: NIKCUIVUJLTFFC-UHFFFAOYSA-N
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Description

Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester is a complex organic compound that features a spiro structure, which is a bicyclic system where two rings are connected through a single atom. This compound is part of the tropane alkaloid family, known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

the principles of stereoselective synthesis and the use of catalytic asymmetric reactions are likely to be employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects . The exact pathways involved are still under investigation, but they likely include modulation of synaptic transmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[8-azabicyclo[3.2.1]octane-3,2’(3’H)-furan]-8-carboxylic acid, dihydro-, ethyl ester is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

ethyl spiro[8-azabicyclo[3.2.1]octane-3,2'-oxolane]-8-carboxylate

InChI

InChI=1S/C13H21NO3/c1-2-16-12(15)14-10-4-5-11(14)9-13(8-10)6-3-7-17-13/h10-11H,2-9H2,1H3

InChI Key

NIKCUIVUJLTFFC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2CCC1CC3(C2)CCCO3

Origin of Product

United States

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